
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group and a pyridinylethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate pyridinylethynyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces oxidized phosphonic acid derivatives.
Substitution: Results in substituted pyridinylethynyl phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (4-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (3-pyridinylmethyl)-, diethyl ester
Uniqueness
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is unique due to the specific positioning of the pyridinylethynyl group, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
63671-84-1 |
|---|---|
Molecular Formula |
C11H14NO3P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
3-(2-diethoxyphosphorylethynyl)pyridine |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4H2,1-2H3 |
InChI Key |
WGSJIYGIKVGWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C#CC1=CN=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



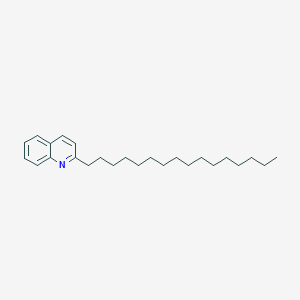
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
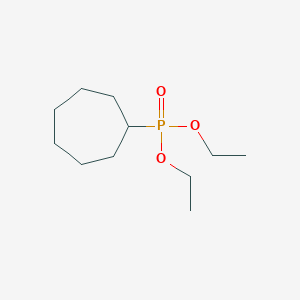

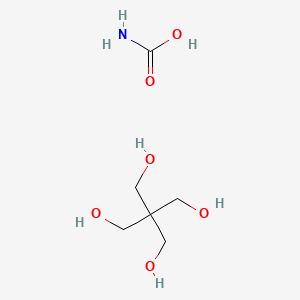
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
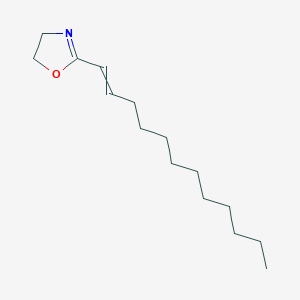
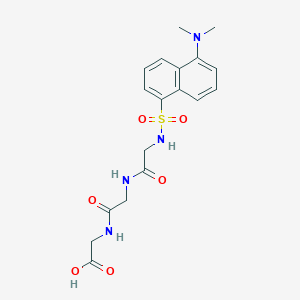
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

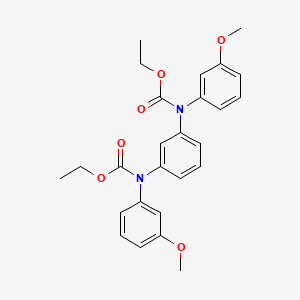
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
